![molecular formula C10H14O B13454215 Dispiro[3.1.3^{6}.1^{4}]decan-1-one](/img/structure/B13454215.png)
Dispiro[3.1.3^{6}.1^{4}]decan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dispiro[3.1.3{6}.1{4}]decan-1-one is a unique organic compound characterized by its distinctive spirocyclic structure. This compound features two spiro-connected cyclopropane rings fused to a central decane framework, with a ketone functional group at the first position. The spirocyclic nature of Dispiro[3.1.3{6}.1{4}]decan-1-one imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[3.1.3{6}.1{4}]decan-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropane derivatives with suitable reagents can lead to the formation of the spirocyclic structure. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of Dispiro[3.1.3{6}.1{4}]decan-1-one may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to obtain high-purity Dispiro[3.1.3{6}.1{4}]decan-1-one suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Dispiro[3.1.3{6}.1{4}]decan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The spirocyclic structure can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Dispiro[3.1.3{6}.1{4}]decan-1-one can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the spirocyclic framework .
Aplicaciones Científicas De Investigación
Dispiro[3.1.3{6}.1{4}]decan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a model compound for studying spirocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mecanismo De Acción
The mechanism of action of Dispiro[3.1.3{6}.1{4}]decan-1-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The ketone functional group can participate in various chemical interactions, such as hydrogen bonding and nucleophilic attacks, influencing the compound’s biological and chemical effects .
Comparación Con Compuestos Similares
Dispiro[3.1.3{6}.1{4}]decan-1-one can be compared with other spirocyclic compounds, such as:
- Dispiro[3.1.3{6}.1{4}]decan-2-ol : Similar structure but with an alcohol functional group instead of a ketone.
- Dispiro[3.1.3{6}.1{4}]decan-2-ylmethanethiol : Contains a thiol group, offering different reactivity and applications.
- Dispiro[cyclopropane-1,10′-tricyclo[5.2.1.0~2,6~]decane-3′,1″-cyclopropane]-4′,8′-diene : Features additional cyclopropane rings and diene functionality, providing unique chemical properties .
Dispiro[3.1.3{6}.1
Propiedades
Fórmula molecular |
C10H14O |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
dispiro[3.1.36.14]decan-9-one |
InChI |
InChI=1S/C10H14O/c11-8-2-5-10(8)6-9(7-10)3-1-4-9/h1-7H2 |
Clave InChI |
CGFDQKHLCVRTLR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CC3(C2)CCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13454132.png)

![tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13454149.png)
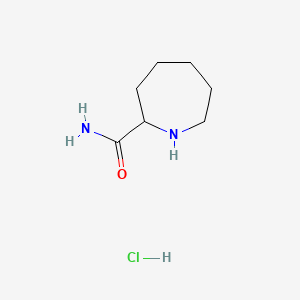
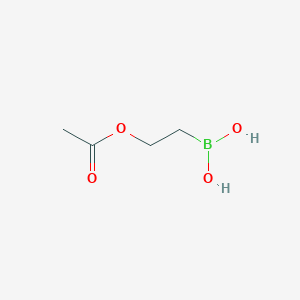
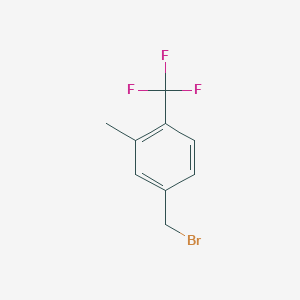
![7-Ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13454174.png)
![1-[(4-methoxyphenyl)methyl]-N-[(1r,4r)-4-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}cyclohexyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13454181.png)

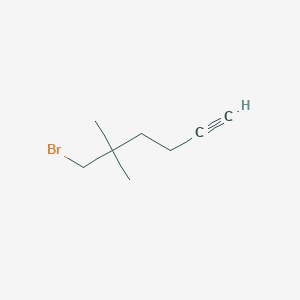
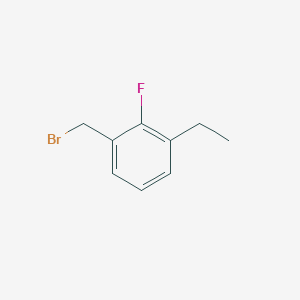
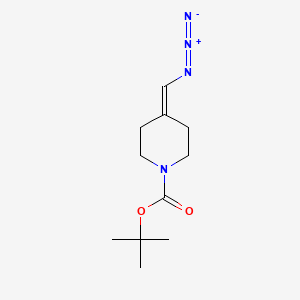
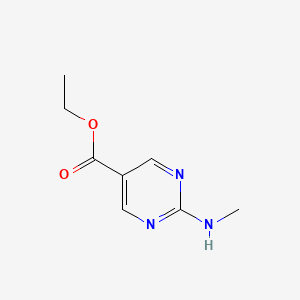
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate](/img/structure/B13454218.png)
